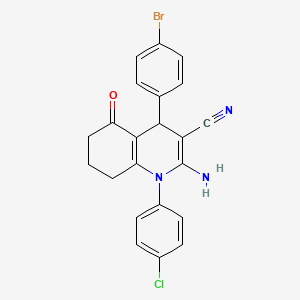![molecular formula C22H15N3 B11541869 N-[(11Z)-6-methyl-11H-indeno[1,2-b]quinoxalin-11-ylidene]aniline](/img/structure/B11541869.png)
N-[(11Z)-6-methyl-11H-indeno[1,2-b]quinoxalin-11-ylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE is a nitrogen-containing heterocyclic compound. This compound is part of the indeno[1,2-b]quinoxaline family, which is known for its diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes a quinoxaline core fused with an indene ring, making it a unique and interesting molecule for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 6-methylindeno[1,2-b]quinoxalin-11-one with aniline under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in a solvent like ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neuroinflammation and ischemia-reperfusion injury.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of (11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as c-Jun N-terminal kinase (JNK), which plays a role in cell signaling pathways related to inflammation and apoptosis. The inhibition of JNK can lead to reduced inflammation and cell death, making the compound a potential therapeutic agent for various diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: A closely related compound with similar structural features but different functional groups.
6-Methylindeno[1,2-b]quinoxalin-11-one: Another related compound with a methyl group at the 6-position but lacking the N-phenyl substituent.
Uniqueness
(11Z)-6-METHYL-N-PHENYL-11H-INDENO[1,2-B]QUINOXALIN-11-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the N-phenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C22H15N3 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
6-methyl-N-phenylindeno[1,2-b]quinoxalin-11-imine |
InChI |
InChI=1S/C22H15N3/c1-14-8-7-13-18-19(14)25-21-17-12-6-5-11-16(17)20(22(21)24-18)23-15-9-3-2-4-10-15/h2-13H,1H3 |
InChI-Schlüssel |
AYUPXARMZDLHKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N=C3C(=N2)C4=CC=CC=C4C3=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11541794.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541801.png)

![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11541821.png)
![2,4-dichloro-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11541838.png)
![(1S,2S,3aR)-2-(4-chlorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541840.png)
![2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541848.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-methylphenol](/img/structure/B11541852.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541862.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol](/img/structure/B11541863.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11541877.png)
